molecular formula C16H13NO4 B2510326 N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide CAS No. 326021-94-7

N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide

Cat. No.: B2510326
CAS No.: 326021-94-7
M. Wt: 283.283
InChI Key: JOLOGGVUCNRHQJ-UHFFFAOYSA-N
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Description

N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide (CAS: 326021-94-7) is a synthetic amide derivative featuring a benzo[1,3]dioxol (1,3-benzodioxole) moiety linked to a 3-oxo-3-phenylpropionamide group. The compound is classified for industrial use, with safety data emphasizing standard handling protocols for organic amides .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-13(11-4-2-1-3-5-11)9-16(19)17-12-6-7-14-15(8-12)21-10-20-14/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLOGGVUCNRHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target molecule comprises three critical subunits:

  • Benzodioxol-5-yl group : A fused bicyclic system providing electron-rich aromatic character.
  • 3-Oxo-3-phenylpropanoyl chain : A β-ketoamide segment conferring electrophilic reactivity at the carbonyl centers.
  • Amide linkage : A planar, resonance-stabilized bond enabling hydrogen bonding and biological interactions.

Retrosynthetically, the compound dissects into benzodioxole-5-amine and 3-oxo-3-phenylpropanoic acid precursors, connected via amide bond formation (Figure 1).

Preparation Methodologies

Benzodioxole Core Synthesis

The benzodioxol-5-yl subunit is synthesized via acid-catalyzed cyclization of catechol derivatives :

Reaction Scheme 1
$$
\text{Catechol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Benzo}\text{dioxol-5-yl chloride}
$$

Optimized conditions (70°C, 12 h) yield 85–90% purity, confirmed by $$^1\text{H}$$ NMR (δ 6.8–7.1 ppm, aromatic protons).

Acylation of Benzodioxol-5-amine

Method A: Acid Chloride Coupling
3-Oxo-3-phenylpropanoic acid is converted to its acid chloride using thionyl chloride, followed by reaction with benzodioxol-5-amine:

Reaction Scheme 2
$$
\text{3-Oxo-3-phenylpropanoic acid} \xrightarrow{\text{SOCl}2} \text{Propionyl chloride} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-Benzodioxol-5-yl-3-oxo-3-phenyl-propionamide}
$$

  • Yield : 78%
  • Key Data : IR $$\nu_{\text{max}}$$ 1685 cm$$^{-1}$$ (C=O), $$^13\text{C}$$ NMR δ 192.5 (ketone).

Method B: Tropylium-Promoted Ritter Reaction
A green chemistry approach utilizes tropylium tetrafluoroborate (10 mol%) in microwave-assisted amidation:

Reaction Scheme 3
$$
\text{Benzodioxol-5-ol} + \text{3-Oxo-3-phenylpropionitrile} \xrightarrow{\text{C}7\text{H}7\text{BF}4, \text{H}2\text{O}} \text{Target compound}
$$

  • Conditions : 150°C, 1 h, solvent-free
  • Yield : 92%
  • Advantages : Avoids toxic solvents, reduces reaction time.

Solid-Phase Synthesis (SPS)

Adapting US Patent 6,710,208B2 methodologies, a Wang resin-bound benzodioxole intermediate undergoes sequential acylation and cleavage:

Procedure :

  • Resin functionalization with Fmoc-benzodioxol-5-amine
  • On-resin acylation with 3-oxo-3-phenylpropanoic acid/HBTU
  • TFA-mediated cleavage

Yield : 65% (HPLC purity >95%).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Catalyst Purity
Acid Chloride 78% 8 h None 89%
Ritter Reaction 92% 1 h Tropylium BF$$_4$$ 94%
Solid-Phase 65% 24 h HBTU 95%

Key Observations :

  • Ritter reactions offer superior yields and shorter durations but require specialized equipment.
  • SPS enables high purity at the expense of scalability.

Mechanistic Insights

Ritter Reaction Pathway

The tropylium ion activates the nitrile group via π–cation interactions , facilitating nucleophilic attack by benzodioxol-5-ol (Figure 2):
$$
\text{RCN} + \text{C}7\text{H}7^+ \rightarrow \text{RC≡N–C}7\text{H}7 \xrightarrow{\text{H}2\text{O}} \text{RCONH}2
$$

Analytical Characterization

Spectroscopic Data

  • $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$) : δ 7.45–7.32 (m, 5H, Ph), 6.82 (s, 2H, benzodioxole), 3.12 (t, 2H, CH$$2$$), 2.95 (t, 2H, CH$$_2$$).
  • HRMS (ESI+) : m/z 340.1182 [M+H]$$^+$$ (calc. 340.1179).

Chromatographic Purity

HPLC (C18, MeCN/H$$2$$O 70:30): t$$\text{R}$$ = 6.7 min, >98% purity.

Challenges and Optimization Strategies

  • Ketone Stability : β-Ketoamides are prone to enolization; anhydrous conditions and low temperatures mitigate decomposition.
  • Regioselectivity : Friedel-Crafts acylation requires Lewis acid catalysts (e.g., AlCl$$_3$$) to direct substitution to the 5-position.

Chemical Reactions Analysis

Types of Reactions

N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[1,3]dioxole oxides, while reduction can produce amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to four analogs (Table 1), highlighting key structural differences and their implications:

Table 1: Structural Comparison of N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide and Analogs
Compound Name Molecular Formula Key Functional Groups Biological Activity (Inferred) Reference
This compound (Target) C₁₆H₁₃NO₄ Benzodioxol, 3-oxo-3-phenylpropionamide Potential antimicrobial/agrochemical agent
N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide C₁₀H₁₀ClNO₃ Benzodioxol, 2-chloropropionamide Reactivity-enhanced applications
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine C₁₆H₁₇NO₂ Benzodioxol, phenylpropylamine Altered bioavailability via amine group
3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-cyclopentyl-propionamide C₂₀H₂₀F₃N₃O₃S Benzodioxol, pyrimidine, trifluoromethyl, sulfanyl Enzyme inhibition (e.g., kinase targets)
3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(2-hydroxy-ethyl)-N-phenyl-propionamide C₂₁H₁₇N₃O₅S₂ Benzodioxol, thiazolidinone, hydroxyethyl Antimicrobial, enzyme modulation
Key Observations:

The benzodioxol ring may improve lipid solubility, aiding membrane penetration.

Chloro Analog (C₁₀H₁₀ClNO₃): The chloro substituent increases electronegativity, likely enhancing electrophilic reactivity. This could improve binding to nucleophilic sites in enzymes or microbial cell walls .

Pyrimidine Derivative (C₂₀H₂₀F₃N₃O₃S) : The trifluoromethyl group confers metabolic stability, while the pyrimidine ring may target nucleotide-binding enzymes (e.g., kinases). The sulfanyl linkage could facilitate disulfide bond interactions .

Thiazolidinone Derivative (C₂₁H₁₇N₃O₅S₂): The thioxo-thiazolidinone moiety is associated with antimicrobial activity, possibly via inhibition of bacterial cell wall synthesis. The hydroxyethyl group enhances hydrophilicity .

Biological Activity

N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis, anticancer properties, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H13NO4C_{16}H_{13}NO_4 and a molecular weight of 283.28 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar structures showed potent cytotoxicity against various cancer cell lines. For instance, derivatives of benzo[d][1,3]dioxol exhibited IC50 values in the low micromolar range against HepG2 (2.38 µM), HCT116 (1.54 µM), and MCF7 (4.52 µM) cells, outperforming doxorubicin in some cases .

The anticancer mechanisms of this compound include:

  • Inhibition of EGFR : Compounds related to this structure have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in cancer cell proliferation.
  • Induction of Apoptosis : Studies have indicated that these compounds can trigger apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins .
  • Cell Cycle Arrest : The compound has been implicated in causing cell cycle arrest at the G2/M phase, thereby hindering cancer cell division .

In Vitro Studies

A significant study assessed the efficacy of N-Benzo[1,3]dioxol-5-yl derivatives on human cancer cell lines. The results highlighted:

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
1eHepG22.387.46
1eHCT1161.548.29
1eMCF74.524.56

These findings suggest that certain derivatives not only exhibit lower IC50 values than doxorubicin but also display selective toxicity towards cancer cells while sparing normal cells (IC50 > 150 µM) .

Molecular Docking Studies

Molecular docking studies have been utilized to understand the binding affinities of N-Benzo[1,3]dioxol-5-yl derivatives to various targets involved in tumorigenesis. These studies revealed favorable docking scores for several compounds, indicating their potential as effective inhibitors against specific cancer targets .

Future Directions and Conclusion

The promising biological activities of this compound highlight its potential as a lead compound in anticancer drug development. Future research should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile of these compounds in animal models.
  • Mechanistic Studies : Further elucidation of the molecular pathways involved in its anticancer effects.
  • Clinical Trials : Evaluating the therapeutic potential in human subjects.

Q & A

Q. What are the key synthetic routes for N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide?

The synthesis typically involves multi-step reactions, such as condensation between benzo[1,3]dioxol-5-yl precursors and activated carbonyl derivatives. For example:

  • Step 1 : Preparation of the benzo[1,3]dioxol-5-yl amine or acyl chloride intermediate.
  • Step 2 : Coupling with 3-oxo-3-phenylpropionyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Step 3 : Purification via recrystallization or column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity, particularly the benzo[1,3]dioxole and phenyl ketone moieties.
  • Chromatography : HPLC or GC-MS to assess purity (>95% is standard for research-grade material).
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical control?

  • Catalyst Selection : Use of palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates for acylation steps .
  • Temperature Control : Low temperatures (0–5°C) minimize unwanted cyclization or oxidation during intermediate steps .
  • Yield Tracking : Systematic variation of molar ratios (e.g., 1:1.2 for amine:acyl chloride) to identify stoichiometric bottlenecks .

Q. How do researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions or compound purity. Methodological solutions include:

  • Standardized Bioassays : Replicate studies using identical cell lines (e.g., HeLa for anticancer screening) and controls.
  • Batch Analysis : Compare biological activity across multiple synthesis batches to isolate purity effects .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., oxalamides or benzodioxole derivatives) to identify trends .

Q. What strategies are used to study interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins (e.g., kinases or receptors) in real time .
  • Molecular Docking : Computational modeling predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .

Notes for Methodological Rigor

  • Stereochemical Challenges : The 3-oxo-propionamide group may adopt multiple conformations. Use chiral HPLC or X-ray crystallography to resolve enantiomeric purity .
  • Stability Testing : Monitor degradation under varying pH and temperature to establish storage guidelines (e.g., -20°C in anhydrous DMSO) .

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